2-(acetylamino)-N,N-diethyl-1,3-thiazole-4-carboxamide
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Overview
Description
2-Acetamido-N,N-diethylthiazole-4-carboxamide is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of the acetamido and diethyl groups in this compound may further influence its biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-N,N-diethylthiazole-4-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the acetamido and diethyl groups. One common method is the cyclization of appropriate precursors under specific conditions. For example, the reaction of α-haloketones with thiourea can form the thiazole ring, which is then acylated to introduce the acetamido group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and specific solvents can further improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-N,N-diethylthiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamido moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
2-Acetamido-N,N-diethylthiazole-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Acetamido-N,N-diethylthiazole-4-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, influencing various biochemical pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-4-chlorothiazole: Similar structure but with a chlorine atom at the 4-position.
2-Aminothiazole: Lacks the acetamido and diethyl groups but retains the thiazole core.
Thiazolides: A class of compounds with a thiazole ring and various substituents, known for their antiviral properties.
Uniqueness
2-Acetamido-N,N-diethylthiazole-4-carboxamide is unique due to the presence of both acetamido and diethyl groups, which can influence its chemical reactivity and biological activity. These groups may enhance its solubility, stability, and interaction with biological targets compared to similar compounds .
Properties
Molecular Formula |
C10H15N3O2S |
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Molecular Weight |
241.31 g/mol |
IUPAC Name |
2-acetamido-N,N-diethyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C10H15N3O2S/c1-4-13(5-2)9(15)8-6-16-10(12-8)11-7(3)14/h6H,4-5H2,1-3H3,(H,11,12,14) |
InChI Key |
YWYHDJILFCISKP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CSC(=N1)NC(=O)C |
Origin of Product |
United States |
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